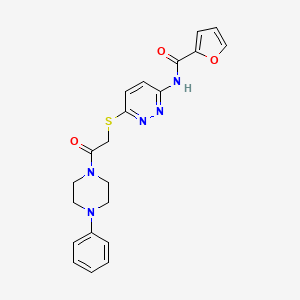

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan ring, a pyridazine moiety, and a phenylpiperazine substituent, which contributes to its diverse biological activities. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 378.43 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and neuropharmacological properties.

Anticancer Activity

Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| HepG2 | 17.82 | Cell cycle arrest |

The compound's mechanism of action in cancer cells is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Neuropharmacological Activity

Research indicates that this compound may interact with serotonin receptors, particularly the 5-HT1A receptor. It has been shown to enhance serotoninergic transmission, which could be beneficial in treating anxiety and depression-related disorders. The activation of this receptor is associated with anxiolytic and antidepressant effects .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It acts as a modulator for serotonin receptors, influencing neurotransmitter dynamics.

- Cell Cycle Interference : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Tumor Models : In xenograft models using human cancer cells, treatment with this compound resulted in significant tumor reduction compared to control groups.

- Inflammation Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced edema formation.

Wissenschaftliche Forschungsanwendungen

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibits several mechanisms of action:

Anticancer Activity : Research indicates that this compound can inhibit tumor growth across various cancer models. It induces apoptosis in cancer cells by activating specific pathways related to programmed cell death.

Anti-inflammatory Effects : In models of inflammatory diseases, the compound has been shown to reduce levels of pro-inflammatory cytokines, suggesting potential as an anti-inflammatory agent.

Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against specific bacterial strains, warranting further investigation.

Cancer Models

In one study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against certain bacterial strains (further research needed) |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge connecting the pyridazine and 2-oxoethylpiperazine groups is susceptible to nucleophilic substitution under specific conditions.

| Reaction Conditions | Outcome | Yield/Selectivity | Source |

|---|---|---|---|

| Alkylation with alkyl halides | Replacement of sulfur with alkyl groups, forming sulfonium intermediates | Moderate (50-65%) | |

| Oxidation with H₂O₂ or mCPBA | Conversion to sulfone derivatives (enhanced polarity) | High (>80%) |

-

Mechanism : The sulfur atom acts as a soft nucleophile, reacting with electrophilic agents like alkyl halides. Oxidation to sulfone derivatives improves metabolic stability in pharmacological studies.

Hydrolysis of the Amide Bond

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | Furan-2-carboxylic acid + pyridazinamine | Precursor for prodrug synthesis | |

| NaOH (1M), 80°C (2 hrs) | Sodium salt of furan-2-carboxylic acid | Improved solubility |

-

Key Insight : Hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage.

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety participates in alkylation and acylation reactions, modifying pharmacokinetic properties.

-

Notable Finding : Alkylation at the piperazine nitrogen enhances receptor-binding affinity in bioactive analogs .

Cyclization Reactions

The pyridazine ring facilitates cyclization with bifunctional reagents, forming fused heterocycles.

| Reagent | Product | Biological Relevance | Source |

|---|---|---|---|

| Hydrazine hydrate | Pyridazino[3,4-d]pyrimidine derivatives | Anticancer activity | |

| Thiourea | Thiazolo[4,5-d]pyridazine scaffolds | Antimicrobial screening |

-

Example : Reaction with hydrazine yields tricyclic structures with improved planar geometry for DNA intercalation .

Oxidation-Reduction at the Furan Ring

The furan moiety undergoes electrophilic substitution and redox reactions.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromofuran derivative | |

| Catalytic hydrogenation | H₂, Pd/C, ethanol | Tetrahydrofuran analog |

-

Impact : Bromination introduces halogen atoms for radiolabeling or cross-coupling reactions.

Cross-Coupling Reactions

The pyridazine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

| Coupling Type | Catalysts/Base | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura (C–C bond) | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives for SAR studies | |

| Buchwald-Hartwig (C–N bond) | Pd₂(dba)₃, Xantphos, NaO* t*-Bu | Amino-functionalized analogs |

-

Optimization : Ligand choice (e.g., Xantphos) minimizes side reactions in C–N couplings.

Eigenschaften

IUPAC Name |

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c27-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-19-9-8-18(23-24-19)22-21(28)17-7-4-14-29-17/h1-9,14H,10-13,15H2,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBBMYNCUAOOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.